3-Vinylbenzoic acid
Overview
Description
3-Vinylbenzoic acid is a chemical compound with the molecular formula H2C=CHC6H4CO2H
. It has a molecular weight of 148.16 .
Molecular Structure Analysis
The molecular structure of 3-Vinylbenzoic acid is represented by the SMILES stringOC(=O)c1cccc(C=C)c1
. The compound has a monoisotopic mass of 148.052429 Da . Chemical Reactions Analysis
3-Vinylbenzoic acid has been used in the creation of polymers by imprinting tri-O-acetyladenosine in an acrylic polymer matrix . It has also been used in the formation of stable calcium ion complexes .Physical And Chemical Properties Analysis
3-Vinylbenzoic acid is a solid with a melting point of 91-95 °C (lit.) . It has a density of 1.2±0.1 g/cm^3 and a boiling point of 298.7±19.0 °C at 760 mmHg .Scientific Research Applications
Palladium-Catalyzed Synthesis
Researchers Ram et al. (2020) developed a palladium-catalyzed approach for generating 2-vinylbenzoic acids from alkyl aryl ketones. This method is significant in polymer chemistry and as a precursor for bioactive molecules. The process is efficient, scalable, and shows excellent recyclability, highlighting its potential for industrial applications (Ram et al., 2020).
Calcium(II)-Catalyzed Assembly
Liu et al. (2022) demonstrated the coupling of 3-aminobenzoic acids with alkynes using a calcium(II)/hexafluoroisopropanol cocatalytic system. This method provides access to the phthalide framework, integral in medicinal chemistry. The intermediate 3-amino-2-vinylbenzoic acid plays a crucial role in this transformation (Liu et al., 2022).
Photocatalytic Applications
Zhang et al. (2018) reported the generation of sulfonated isobenzofuran-1(3H)-ones using 2-vinylbenzoic acids under photocatalysis. This method emphasizes the role of photocatalysts in facilitating product formation in good yields, showcasing the utility of vinylbenzoic acids in light-driven chemical processes (Zhang et al., 2018).
Polymerization of Vinylbenzoic Acid Derivatives
Nilles and Théato (2007) synthesized and polymerized active ester monomers based on 4-vinylbenzoic acid. This study highlights the reactivity of these monomers and their potential in producing polymers with significant molecular weights, relevant in the development of novel materials (Nilles & Théato, 2007).
Copper-Catalyzed Difunctionalization
Xiong et al. (2019) explored the copper-catalyzed difunctionalization of 2-vinylbenzoic acids with sodium sulfinates. This protocol enabled the efficient preparation of γ-sulfonylated phthalides, demonstrating high functional group tolerance and excellent yields, crucial for complex organic synthesis (Xiong et al., 2019).
Quantum Dot Photocatalysis
Jiang et al. (2019) investigated the use of colloidal quantum dots as photocatalysts for [2+2] photocycloadditions of 4-vinylbenzoic acid derivatives. This study revealed unprecedenteddiastereo- and regioselectivity in the synthesis of cyclobutanes, important in drug development. The quantum dot photocatalysts facilitated efficient and selective heterocoupling, demonstrating a novel approach in photocatalyzed reactions (Jiang et al., 2019).
Vinylbenzoic Acid in Deep UV Imaging
Hiroshi Ito (1992) reported the use of poly(p-vinylbenzoic acid) in deep ultraviolet (UV) top surface imaging systems. This application is significant in the field of photolithography, offering potential advancements in microfabrication processes (Ito, 1992).
Ruthenium Carbene Complexes Study
Fürstner et al. (2002) studied ruthenium chelate complexes involving 2-vinylbenzoic acid. Their research provided insights into the effects of chelation on the structure and catalytic activity of ruthenium carbene complexes, crucial for understanding organometallic catalysis (Fürstner et al., 2002).
Dye Receptive Modifier for Acrylic Fibers
Ōsawa et al. (1965) explored the use of p-vinylbenzoic acid as a dye receptive modifier for acrylic fibers and as a component in ion exchange resins. This study highlights the polymer's utility in enhancing the affinity of acrylic fiber toward cationic dyes and its efficacy in ion exchange applications (Ōsawa et al., 1965).
Fullerene-Containing Polyelectrolyte Synthesis
Nayak et al. (1998) synthesized copolymers of 4-vinylbenzoic acid with C60, integrating fullerene into the polymer structure. This research opens avenues for the development of novel materials with unique electronic and optical properties (Nayak et al., 1998).
Safety And Hazards
3-Vinylbenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
3-ethenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXZFDWVWMQRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403301 | |
Record name | 3-Vinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylbenzoic acid | |
CAS RN |
28447-20-3 | |
Record name | 3-Ethenylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28447-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Vinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Vinylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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